molecular formula C15H15N3O2S B2501964 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 925615-79-8

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2501964
CAS No.: 925615-79-8
M. Wt: 301.36
InChI Key: SBOIAZRDHCHVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a cyclohepta[b]thiophene core fused with a seven-membered ring. The 3-cyano group on the thiophene ring enhances electron-withdrawing properties, while the 5-methyl-1,2-oxazole-3-carboxamide substituent introduces steric and electronic modifications. This compound is structurally analogous to several derivatives synthesized for pharmaceutical and materials science research, where variations in substituents significantly influence physicochemical and biological properties .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-7-12(18-20-9)14(19)17-15-11(8-16)10-5-3-2-4-6-13(10)21-15/h7H,2-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOIAZRDHCHVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

Property Value
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight358.43 g/mol
CAS Number899732-06-0

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For example, studies demonstrate that it can induce apoptosis in A549 lung cancer cells through mitochondrial pathways and caspase activation .
  • Inhibition of Cell Migration : It disrupts the FAK/Paxillin pathway, leading to reduced invasive characteristics in tumor cells. This suggests its potential as a therapeutic agent for metastatic cancers .
  • Antimicrobial Properties : Preliminary screening suggests that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Antiproliferative Effects

A study evaluated the compound's efficacy against a panel of human cancer cell lines. The results indicated an IC50 value of approximately 9 μM against A549 cells. The compound was found to significantly inhibit cell proliferation and induce cell cycle arrest .

Study 2: Mechanism Exploration

Another research effort focused on the mechanism by which the compound exerts its anticancer effects. It was found to intercalate with DNA, forming adducts that could lead to mutagenic effects. This property highlights the dual nature of the compound as both a therapeutic agent and a potential source of toxicity .

Study 3: Antimicrobial Activity

In vitro tests showed that derivatives of the compound had notable antibacterial activity against several strains of bacteria. The structure-activity relationship (SAR) studies indicated that modifications to the oxazole moiety could enhance its antimicrobial potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, computed properties, and synthesis insights for N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide and its analogs:

Compound Name & ID Substituent/R-Group Molecular Formula Molecular Weight (g/mol) logP TPSA (Ų) Synthesis Yield/Key Data
Target Compound 5-methyl-1,2-oxazole-3-carboxamide Not explicitly stated (Inferred: ~C₁₆H₁₈N₃O₂S) ~320–340 ~3.5 ~80 Likely via reflux and recrystallization
N-(3-cyano-...-5-nitrothiophene-2-carboxamide 5-nitrothiophene-2-carboxamide C₁₅H₁₃N₃O₃S₂ 347.4 5.0 155 High logP suggests lipophilicity; nitro group enhances electron deficiency
N-(3-cyano-...-1,3-benzodioxole-5-carboxamide 1,3-benzodioxole-5-carboxamide C₁₈H₁₆N₂O₃S 340.40 ~3.8 83 Bicyclic benzodioxole increases aromaticity and metabolic stability
2-Amino-N-(thiazol-2-yl)-...carboxamide (37) Thiazol-2-yl C₁₄H₁₆N₄OS₂ 328.43 ~2.8 109 40% yield via Method B; NH₂ group enhances hydrogen bonding

Key Findings:

Lipophilicity : The nitrothiophene analog (logP = 5.0) is more lipophilic than the benzodioxole (logP ~3.8) and thiazole (logP ~2.8) derivatives, suggesting divergent bioavailability profiles.

Synthetic Feasibility : Yields for analogs vary widely (e.g., 40–55% for thiazole/cyclohexyl derivatives ), likely due to steric hindrance from bulky substituents.

Structural and Functional Insights

  • Cyclohepta[b]thiophene Core : The seven-membered ring introduces conformational flexibility, which may enhance binding to biomacromolecules compared to smaller cyclohexane-based analogs .
  • Substituent Diversity :
    • 5-Methyl-1,2-oxazole : Balances steric bulk and electron-donating effects, optimizing both solubility and target engagement.
    • 1,3-Benzodioxole : Enhances π-π stacking interactions in drug-receptor binding due to its planar aromatic system .
  • Synthetic Routes : Most analogs are synthesized via nucleophilic acyl substitution or condensation reactions, followed by purification via recrystallization or chromatography .

Research Implications

The structural versatility of the cyclohepta[b]thiophene scaffold allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. For instance, replacing the nitro group in with a methyl-oxazole (target compound) could reduce toxicity while maintaining efficacy. Further studies should explore biological activity correlations with substituent electronic profiles and TPSA.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide?

  • Methodological Answer : Multi-step organic synthesis requires precise control of reaction conditions. For structurally analogous compounds (e.g., thiophene-carboxamide derivatives), critical parameters include:

  • Temperature : Elevated temperatures (70–80°C) improve reaction kinetics but may risk side reactions in cyclization steps .
  • Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) enhance yields in coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF) facilitate cyclization, while ethanol or acetonitrile aids in intermediate purification .
  • Monitoring : Thin-layer chromatography (TLC) ensures reaction progression and purity assessment .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., cyano, oxazole, thiophene) and confirm regiochemistry .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate key moieties .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and intramolecular interactions .

Q. What purification strategies are effective for this compound and its intermediates?

  • Methodological Answer :

  • Recrystallization : Ethanol or water-ice mixtures precipitate high-purity solids .
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) separates isomers or byproducts .
  • Washing Protocols : Sequential washing with hot water and organic solvents removes unreacted reagents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging crystallographic data .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What experimental approaches resolve contradictions in biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC50/IC50 values to distinguish potency variations .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., thiophene vs. furan derivatives) to identify critical functional groups .
  • Mechanistic Assays : Use enzyme inhibition assays (e.g., fluorescence-based) or receptor-binding studies to validate hypothesized targets .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodological Answer :

  • LC-MS/MS : High-resolution mass spectrometry detects trace impurities or degradation products .
  • Stability Studies : Accelerated degradation under stress conditions (heat, light, pH extremes) identifies labile functional groups (e.g., amide hydrolysis) .
  • Process Optimization : Adjust stoichiometry or reaction time to minimize side reactions (e.g., over-alkylation) .

Critical Analysis of Contradictions

  • Structural Variability in Analog Synthesis : Differences in cyclization efficiency between cyclohepta[b]thiophene and cyclopenta[b]thiophene derivatives may arise from ring strain or steric hindrance .
  • Biological Activity Discrepancies : Thiophene-carboxamide analogs show varying potency due to substituent electronic effects (e.g., electron-withdrawing cyano vs. methyl groups) .

Future Research Directions

  • Mechanistic Elucidation : Use cryo-EM or single-crystal spectroscopy to study dynamic interactions in enzyme binding pockets .
  • High-Throughput Screening : Explore combinatorial libraries of oxazole-thiophene hybrids for novel bioactivities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.